![molecular formula C21H25N5O2 B2948317 6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893958-65-1](/img/no-structure.png)

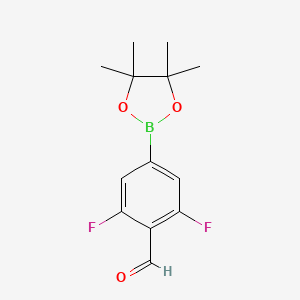

6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

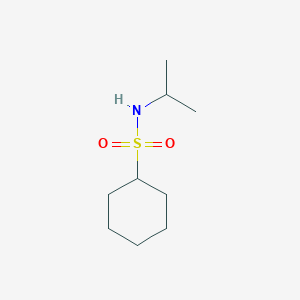

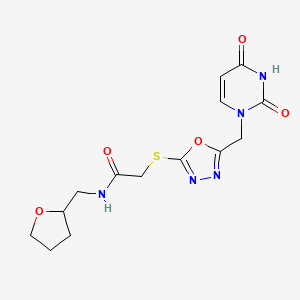

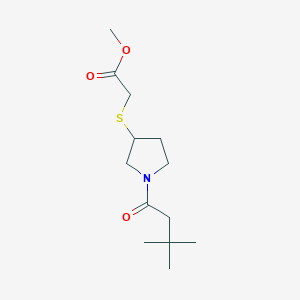

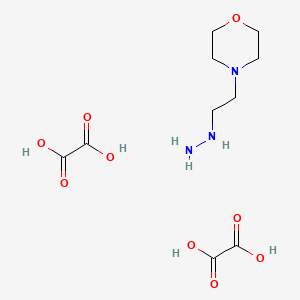

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. One of the methods involves the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

Imidazole is a planar 5-membered ring. It exists in two equivalent tautomeric forms because the hydrogen can be bound to one or another nitrogen atom .Chemical Reactions Analysis

Imidazole compounds participate in a variety of chemical reactions. For instance, they can undergo a [3 + 2] cycloaddition reaction in the presence of a catalyst like ZnCl2 .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively .科学研究应用

Pharmaceutical Applications

Imidazole derivatives are well-known for their pharmacological properties. They are used in the synthesis of various drugs due to their biological activities, such as antibacterial, antifungal, and antiviral properties . The specific compound may be explored for its potential in creating new therapeutic agents that can act as enzyme inhibitors or receptor antagonists.

Agricultural Chemicals

In agriculture, imidazole derivatives serve as fungicides, herbicides, and plant growth regulators . The subject compound could be investigated for its efficacy in protecting crops from fungal infections or in regulating plant growth, which could lead to enhanced agricultural productivity.

Industrial Chemistry

Imidazole compounds are utilized in industrial applications, particularly in the synthesis of polymers and resins due to their ability to act as curing agents . The compound “6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione” might be valuable in developing new materials with improved properties like thermal stability and mechanical strength.

Environmental Science

In environmental science, imidazole derivatives are used for the remediation of pollutants and as catalysts in green chemistry applications . The compound could be part of studies aimed at reducing environmental pollution through the development of more efficient and less toxic catalysts.

Synthetic Organic Chemistry

The versatility of imidazole makes it a valuable building block in synthetic organic chemistry. It is involved in various synthetic routes, including multicomponent reactions that are crucial for constructing complex molecules . This compound could be used to synthesize novel organic molecules with potential applications in medicinal chemistry.

Material Science

Imidazole derivatives are known to contribute to the advancement of material science, particularly in the creation of functional materials like ionic liquids and conductive polymers . Research into the compound “6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione” could lead to the discovery of new materials with unique electrical or optical properties.

作用机制

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system they interact with. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione' involves the condensation of 4-butylbenzaldehyde with ethyl acetoacetate to form 4-butyl-2-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with guanidine to form 6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione.", "Starting Materials": [ "4-butylbenzaldehyde", "ethyl acetoacetate", "guanidine" ], "Reaction": [ "Step 1: Condensation of 4-butylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-butyl-2-methyl-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of 4-butyl-2-methyl-3-oxobutanoic acid ethyl ester with guanidine in the presence of a catalyst such as p-toluenesulfonic acid to form 6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione." ] } | |

CAS 编号 |

893958-65-1 |

产品名称 |

6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

分子式 |

C21H25N5O2 |

分子量 |

379.464 |

IUPAC 名称 |

6-(4-butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C21H25N5O2/c1-4-6-7-15-8-10-16(11-9-15)24-13-14-25-17-18(22-20(24)25)23(3)21(28)26(12-5-2)19(17)27/h5,8-11H,2,4,6-7,12-14H2,1,3H3 |

InChI 键 |

HVXIZFADVOSPOQ-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2948234.png)

![N-(4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2948237.png)

![Acetic acid, 2-[[5-(2-furanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2948241.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2948243.png)

![ethyl 3-carbamoyl-2-(3-((4-fluorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2948248.png)

![2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2948250.png)

![(2-((difluoromethyl)thio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2948252.png)

![Methyl (1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2948253.png)